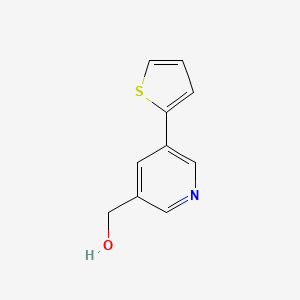

(5-(Thiophen-2-yl)pyridin-3-yl)methanol

Description

Significance of Pyridine (B92270) and Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry and materials science. nih.gov The sulfur atom influences the electronic properties of the ring and can participate in non-covalent interactions. Thiophene and its derivatives are known to exhibit a wide array of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com In the realm of materials science, thiophene-based polymers are renowned for their excellent electronic and optoelectronic properties.

The combination of these two privileged heterocycles in a single scaffold is a well-established strategy in drug discovery and materials science to explore new chemical spaces and develop molecules with enhanced or novel properties. mdpi.comresearchgate.net

The Unique Structural Features of the (5-(Thiophen-2-yl)pyridin-3-yl)methanol Scaffold

The scaffold of this compound possesses several key structural features that contribute to its chemical versatility and potential for various applications. The direct linkage between the pyridine and thiophene rings creates a conjugated system that can influence the electronic properties of the molecule, such as its absorption and emission of light. researchgate.nettaylorfrancis.com

The presence of the hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring provides a reactive handle for further chemical modifications. This group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, allowing for the synthesis of a diverse library of derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 393861-00-2 |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol (B129727), DMSO |

Note: Data is compiled from chemical supplier information.

Overview of Research Trajectories for Related Pyridine-Thiophene Systems

Research into pyridine-thiophene systems has followed several promising trajectories, underscoring the broad potential of this class of compounds.

In medicinal chemistry , the focus has been on exploiting the ability of the pyridine-thiophene scaffold to interact with various biological targets. Numerous derivatives have been synthesized and evaluated for a range of therapeutic applications, including:

Anticancer Agents: The scaffold has been incorporated into molecules designed to inhibit specific kinases or other enzymes involved in cancer progression. mdpi.comresearchgate.net

Antimalarial Drugs: Thiophene-pyridine compounds have been investigated as potential therapeutic and prophylactic agents against malaria. flintbox.comexpertnet.org

Antimicrobial Agents: The inherent antimicrobial properties of both pyridine and thiophene have been harnessed to develop new antibacterial and antifungal compounds. mdpi.com

In materials science , the research has centered on the unique electronic and photophysical properties of pyridine-thiophene derivatives. Key areas of investigation include:

Organic Light-Emitting Diodes (OLEDs): The conjugated nature of the pyridine-thiophene system makes it a candidate for use in the emissive layer of OLEDs. researchgate.net

Organic Photovoltaics (OPVs): The ability to tune the electronic energy levels of these molecules makes them suitable for use as donor or acceptor materials in organic solar cells. taylorfrancis.com

Organic Field-Effect Transistors (OFETs): The potential for ordered molecular packing in the solid state makes these compounds interesting for applications in organic electronics.

The synthesis of these systems often relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method for forming the C-C bond between the pyridine and thiophene rings. researchgate.netmdpi.commdpi.com This reaction allows for the efficient and modular synthesis of a wide variety of substituted pyridine-thiophene derivatives.

Table 2: Common Synthetic Approaches for Pyridine-Thiophene Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Purpose |

| Suzuki-Miyaura Coupling | Pyridyl-halide, Thienyl-boronic acid (or vice versa) | Palladium catalyst, Base | C-C bond formation between the two rings |

| Stille Coupling | Pyridyl-halide, Thienyl-stannane (or vice versa) | Palladium catalyst | C-C bond formation between the two rings |

| Functional Group Interconversion | This compound | Oxidizing/Reducing agents | Modification of the methanol group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-thiophen-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKOOYQLDZMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Thiophen 2 Yl Pyridin 3 Yl Methanol and Analogous Architectures

Strategies for Constructing the Pyridine (B92270) Nucleus

The formation of the pyridine ring is a foundational aspect of synthesizing (5-(Thiophen-2-yl)pyridin-3-yl)methanol and its analogs. The choice of strategy is often guided by the desired substitution pattern and the availability of starting materials.

Cyclo-condensation Approaches for Pyridine Ring Formation

Cyclo-condensation reactions are a classical and widely employed method for pyridine synthesis, often involving the formation of a 1,5-dicarbonyl compound or a related intermediate that subsequently cyclizes with an ammonia source.

A prominent example is the Hantzsch pyridine synthesis , which traditionally involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While versatile, this method often requires an additional oxidation step.

A related and more direct approach is the Bohlmann-Rahtz pyridine synthesis . This method allows for the generation of substituted pyridines in a two-step process. It begins with the condensation of an enamine with an ethynylketone to produce an aminodiene intermediate. This intermediate, upon heating, undergoes isomerization and subsequent cyclodehydration to yield a 2,3,6-trisubstituted pyridine. google.comresearchgate.net A key advantage of the Bohlmann-Rahtz synthesis is that the use of an ynone obviates the need for a separate oxidation step to achieve the aromatic pyridine ring. researchgate.net Modifications to this method have been developed to allow for one-pot syntheses under milder, acid-free conditions, for example, by generating the enamine in situ from a 1,3-dicarbonyl compound and ammonia. researchgate.netnih.gov

Table 1: Comparison of Hantzsch and Bohlmann-Rahtz Pyridine Syntheses

| Feature | Hantzsch Pyridine Synthesis | Bohlmann-Rahtz Pyridine Synthesis |

| Key Reactants | β-ketoester, aldehyde, ammonia | Enamine, ethynylketone |

| Intermediate | 1,4-Dihydropyridine | Aminodiene |

| Final Product | Pyridine | Substituted Pyridine |

| Oxidation Step | Required | Not required |

| Versatility | High | High, particularly for 2,3,6-trisubstitution |

Another notable cyclo-condensation is the Kröhnke pyridine synthesis , which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. mdpi.com In the presence of ammonium acetate, these reactants undergo a Michael addition followed by cyclization and aromatization to produce highly functionalized 2,4,6-trisubstituted pyridines. mdpi.com The Kröhnke synthesis is known for its broad scope, tolerating a wide variety of aryl substituents, including thienyl groups, on both starting fragments. mdpi.com

Cyclization Reactions for Pyridine Scaffolds

Cyclization reactions that form the pyridine ring from an acyclic precursor are also a cornerstone of pyridine synthesis. These methods often involve the formation of key C-N and C-C bonds in the final ring-closing step. An efficient cyclization of readily available α,β,γ,δ-unsaturated ketones with ammonium formate under air can provide asymmetrical 2,6-diarylpyridines in a metal-free and operationally simple manner.

Cycloaddition Methodologies in Pyridine Synthesis

Cycloaddition reactions provide a powerful and convergent approach to the pyridine nucleus. The Diels-Alder reaction, in particular, has been adapted for pyridine synthesis. These reactions can be categorized as either normal or inverse-electron-demand Diels-Alder reactions.

Normal electron-demand Diels-Alder reactions for pyridine synthesis are less common due to unfavorable electronics. nih.gov More successful are the inverse-electron-demand Diels-Alder reactions . These typically involve an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile, like an enamine. The initial cycloadduct then undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N2) and form the pyridine ring. This strategy has proven effective for creating polysubstituted pyridines.

Formal [3+3] cycloaddition reactions have also been described for the synthesis of substituted pyridines. For instance, an organocatalyzed reaction between enamines and various unsaturated aldehydes or ketones can afford tri- or tetrasubstituted pyridines.

Metal-Catalyzed Pyridine Synthesis

The advent of metal catalysis has revolutionized the synthesis of complex organic molecules, and pyridine synthesis is no exception. Transition metals, particularly copper and palladium, are instrumental in catalyzing the formation of the pyridine ring and in the cross-coupling reactions to introduce substituents.

Copper catalysts have been effectively used in the synthesis of polysubstituted pyridines. One approach involves the copper-catalyzed reaction of acetophenones with 1,3-diaminopropane, which provides direct access to 2-arylpyridines. google.com This transformation is tolerant of a range of electronically diverse acetophenones, leading to good yields of the corresponding 2-arylpyridines. google.com Copper catalysis is also pivotal in the Ullmann-type S-arylation and C-H thiolation reactions, which can be used to construct thiophene-containing fused heterocycles.

Palladium-catalyzed cross-coupling reactions are arguably one of the most powerful tools for the synthesis of aryl-substituted pyridines, including the (5-(Thiophen-2-yl)pyridin-3-yl) scaffold. The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds between sp2-hybridized carbons.

In the context of synthesizing the target molecule, a plausible and efficient route involves the Suzuki coupling of a halogenated pyridine derivative with a thiophene (B33073) boronic acid or ester. For instance, a 5-bromonicotinic acid derivative can be coupled with 2-thiopheneboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base. This reaction directly forges the C-C bond between the pyridine and thiophene rings. The resulting 5-(thiophen-2-yl)nicotinic acid can then be reduced to the target this compound. The reduction of the carboxylic acid to the primary alcohol can be achieved using various reducing agents, with the choice depending on the need for chemoselectivity to avoid reduction of the thiophene or pyridine rings.

Table 2: Key Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates |

| Pd(PPh3)4 | Triphenylphosphine | Aryl bromides, iodides |

| Pd(dppf)Cl2 | dppf | Aryl bromides, chlorides |

| Pd(OAc)2 | Buchwald or other phosphine ligands | Aryl bromides, chlorides, tosylates |

The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated on both coupling partners, making it a highly convergent and attractive strategy for the synthesis of complex molecules like this compound.

C-H Activation/Cyclization Approaches to Pyridines

The construction of the pyridine nucleus, a key component of the target molecule, can be achieved through modern synthetic methods such as C-H activation and cyclization. These strategies offer an efficient way to form substituted pyridines by creating carbon-carbon or carbon-nitrogen bonds directly from simple precursors. Transition-metal catalysis, including catalysts based on palladium, rhodium, copper, and rare-earth metals, is often employed to facilitate these transformations. organic-chemistry.orgbeilstein-journals.orgnih.gov

One prominent approach involves the rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes, which then react with alkynes to yield highly substituted pyridine derivatives. organic-chemistry.org Another method is the intermolecular, Rh(III)-catalyzed cyclization of oximes and diazo compounds, which proceeds through a tandem C-H activation, cyclization, and condensation sequence to produce multisubstituted pyridine N-oxides under mild conditions. organic-chemistry.org This reaction is notable for not requiring external oxidants and releasing only nitrogen gas and water as byproducts. organic-chemistry.org

Recent progress has also been made in the distal C-H functionalization of pyridines, which traditionally has been more challenging than functionalization at the C2 position. nih.gov For instance, non-directed C3-arylation has been accomplished using a Pd(II)/phenanthroline catalytic system, demonstrating remarkable selectivity for the C3 position. nih.gov Enantioselective C-H activation at the 3- or 4-positions of pyridyl groups has also been developed, providing access to optically active tetrahydroquinolines. researchgate.net These advanced C-H functionalization techniques represent powerful tools for synthesizing complex pyridine structures from readily available starting materials. beilstein-journals.org

Redox-Neutral Condensations for Pyridine Synthesis

Redox-neutral reactions provide an atom-economical approach to pyridine synthesis, avoiding the need for external oxidants or reductants. A key example is the [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes. organic-chemistry.org This reaction is synergistically catalyzed by a copper(I) salt and a secondary ammonium salt, allowing for the modular synthesis of a variety of substituted pyridines under mild conditions with a broad tolerance of functional groups. organic-chemistry.org The mechanism merges iminium catalysis with the redox activity of the copper catalyst. organic-chemistry.org

Another strategy involves the redox-neutral annulation of benzamides and acrylamides with vinylene carbonate, catalyzed by Co(III), to yield pyridinones, which can be precursors to pyridines. organic-chemistry.org Additionally, a redox-neutral catalytic intermolecular aza-Wittig reaction has been used to generate 2-azadienes, which then undergo Diels-Alder reactions to form polysubstituted pyridines in a two-pot, three-component process. nih.gov

A distinct but related approach is the regioselective synthesis of pyridines through the redox alkylation of pyridine N-oxides with malonates. nih.gov In this method, the pyridine N-oxide is activated with trifluoromethanesulfonic anhydride, which facilitates the nucleophilic addition of a malonate anion to selectively afford either 2- or 4-substituted pyridines in good yields. nih.gov This method is tolerant of various functional groups and can be used to create quaternary centers. nih.gov

Multicomponent Reactions for Pyridine Derivatives

Multicomponent reactions (MCRs) are highly efficient, atom-economical processes that combine three or more starting materials in a single step to form complex products, such as pyridine derivatives. bohrium.com These one-pot syntheses are valued for their simplicity and for generating molecular diversity. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis is a classic [2+2+1+1] MCR, typically involving the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia to produce (after oxidation) symmetrically substituted pyridines. taylorfrancis.combaranlab.org Variations of this method, such as a three-component approach, allow for the synthesis of non-symmetrical pyridines. taylorfrancis.com Other established MCRs for pyridine synthesis include the Bohlmann-Rahtz and Guareschi-Thorpe reactions, which can directly yield the aromatic pyridine ring without a separate oxidation step. nih.govacsgcipr.org

Modern MCRs often employ microwave irradiation to reduce reaction times and improve yields. nih.gov For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate under microwave irradiation in ethanol provides an environmentally friendly route to novel pyridine derivatives with excellent yields (82%-94%) in just 2-7 minutes. nih.gov

| Reaction Name | Components | Key Features | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-dicarbonyl compound, Ammonia | [2+2+1+1] approach; typically requires subsequent oxidation. | taylorfrancis.combaranlab.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated carbonyl compound | Directly yields the aromatic pyridine. | nih.govacsgcipr.org |

| Microwave-Assisted Four-Component Reaction | Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Green methodology; short reaction times (2-7 min); high yields (82-94%). | nih.gov |

| Aza-Wittig/Diels-Alder Sequence | Aryl/heteroaromatic aldehyde, α,β-Unsaturated acid, Enamine | Two-pot, three-component process; redox-neutral. | nih.gov |

Pyridone-Based Synthesis Strategies

Pyridones, particularly 2-pyridones, are versatile intermediates that can be converted into a wide array of substituted pyridines. acs.org The synthesis of the pyridone ring itself can be achieved through various condensation and cyclization reactions. nih.gov A contemporary approach employs ring-closing metathesis to form dihydropyridone intermediates, which then undergo a base-induced elimination to yield the aromatic 2-pyridone. acs.org This method allows for the rapid assembly of complex pyridones from readily available components like aldehydes, allyl bromides, and acrylic acid derivatives. acs.org The resulting 2-pyridone can subsequently be converted into the corresponding pyridine by activation with a triflating agent. acs.org

Another strategy involves the [4+2] annulation of in-situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds to produce structurally diverse 2-pyridones in good yields. organic-chemistry.org Additionally, multicomponent reactions are utilized for pyridone synthesis. For example, a one-pot reaction of cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium acetate can produce polysubstituted dihydropyridone derivatives. nih.gov

| Method | Precursors | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Ring-Closing Metathesis/Elimination | Aldehyde, Allyl bromide, Acrylic acid derivative | Grubbs catalyst, Base (e.g., DBU) | Substituted 2-Pyridone | acs.org |

| [4+2] Annulation | N-Propargylamines, Active methylene compounds | - | Substituted 2-Pyridone | organic-chemistry.org |

| Co(III)-Catalyzed Annulation | Benzamides/Acrylamides, Vinylene carbonate | Co(III) catalyst | Isoquinolinones/Pyridinones | organic-chemistry.org |

| Multicomponent Reaction | Cyanoacetamide, Aryl aldehydes, Ethyl acetoacetate, Ammonium acetate | Pyridine (catalyst) | Dihydropyridone | nih.gov |

Strategies for Constructing the Thiophene Nucleus

The synthesis of the thiophene ring in this compound requires methods that can reliably form the five-membered sulfur-containing heterocycle.

Condensation Reactions with Sulfur Sources (e.g., Paal-Knorr Thiophene Synthesis)

The Paal-Knorr thiophene synthesis is a classical and widely used method for constructing the thiophene ring. organic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. pharmaguideline.comuobaghdad.edu.iq Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, which also act as dehydrating agents. organic-chemistry.orguobaghdad.edu.iq The reaction mechanism is thought to proceed through the formation of a thioketone intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring. organic-chemistry.orgquimicaorganica.org While effective, this method can produce toxic hydrogen sulfide (H₂S) as a byproduct. organic-chemistry.org

Other condensation methods for thiophene synthesis include the Gewald aminothiophene synthesis, which is a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. pharmaguideline.comuobaghdad.edu.iq The Hinsberg synthesis involves two consecutive aldol condensations between a 1,2-dicarbonyl compound and diethyl thiodiacetate to give the thiophene product. uobaghdad.edu.iq

Copper-Catalyzed S-Alkenylation Approaches

Copper-catalyzed reactions have emerged as powerful and efficient methods for constructing thiophene rings. organic-chemistry.org One notable approach is the copper-catalyzed tandem S-alkenylation of an inorganic sulfide, such as potassium sulfide (K₂S), with 1,4-diiodo-1,3-dienes. acs.orgacs.org This methodology provides a direct and highly efficient route to a variety of di-, tri-, and tetrasubstituted thiophenes in excellent yields. acs.orgnih.gov The reaction is typically catalyzed by copper(I) iodide (CuI) at elevated temperatures and is distinguished by its simplicity, low cost, and tolerance of a wide range of substituents. organic-chemistry.orgacs.org

Copper catalysts are also used in the cyclization of various sulfur-containing alkyne derivatives. mdpi.com For instance, (Z)-1-en-3-ynyl sulfanes can be converted into 3-halothiophenes when treated with copper(II) halides. mdpi.com Another approach involves the Cu(I)-catalyzed reaction of 1-bromoalkynes with sodium sulfide. This process is believed to proceed through the initial homocoupling of the alkyne to form a 1,3-diyne, which then reacts with the sulfide source to undergo a 5-endo-dig cyclization, ultimately yielding 2,5-disubstituted thiophenes. mdpi.com

| Starting Materials | Sulfur Source | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| 1,4-Diiodo-1,3-dienes | Potassium sulfide (K₂S) | CuI | Tandem S-alkenylation; high efficiency and broad substrate scope. | organic-chemistry.orgacs.orgacs.org |

| 1-Bromoalkynes | Sodium sulfide (Na₂S) | CuI, 1,10-phenanthroline | Proceeds via a 1,3-diyne intermediate and 5-endo-dig cyclization. | mdpi.com |

| (Z)-1-en-3-ynyl sulfanes | Internal (from sulfane) | CuX₂ (X = Cl, Br) | Forms 3-halothiophenes. | mdpi.com |

Reactions Involving Thio-Nitroacetamides

The S-alkylation of thio-nitroacetamides with 2-bromoketones serves as a viable route to produce 2-amino-3-nitrothiophenes derpharmachemica.com. This method provides a pathway to highly functionalized thiophene rings, which can be further modified to create more complex structures. The reaction typically involves the condensation of a thio-nitroacetamide with an α-haloketone, leading to the formation of the thiophene ring through an intramolecular cyclization.

| Reactant 1 | Reactant 2 | Product | Reference |

| Thio-nitroacetamide | 2-Bromoketone | 2-Amino-3-nitrothiophene | derpharmachemica.com |

This approach is particularly useful for introducing amino and nitro groups onto the thiophene ring, which can then be used as handles for further functionalization, such as diazotization or reduction, to build more complex molecules.

Sulfur Cyclization of Alkynols

A metal-free approach for the synthesis of substituted thiophenes involves the dehydration and sulfur cyclization of alkynols. organic-chemistry.orgacs.org This method utilizes elemental sulfur (S₈) or potassium ethyl xanthogenate (EtOCS₂K) to provide a variety of substituted thiophenes in moderate to good yields organic-chemistry.orgacs.org. The reaction is initiated by the base-free generation of a trisulfur radical anion (S₃•−), which then adds to the alkyne organic-chemistry.orgacs.org. This process is advantageous due to its metal-free conditions and the use of readily available starting materials.

| Reactant | Sulfur Source | Key Intermediate | Product | Reference |

| Alkynol | S₈ or EtOCS₂K | Trisulfur radical anion (S₃•−) | Substituted Thiophene | organic-chemistry.orgacs.org |

Recent research has expanded on this methodology, demonstrating its utility in the synthesis of thieno[3,2-b]thiophenes through a tandem bisulfide cyclization of unsaturated hydrocarbons, highlighting the versatility of sulfur cyclization reactions mdpi.com.

Halocyclization of Alkynoic Thioesters

The halocyclization of alkynoic thioesters presents a one-pot synthesis of thiophenes. chemrxiv.orgnih.govchemrxiv.orgorganic-chemistry.org This reaction employs S-nucleophiles, such as thioesters, which react with N-halosuccinimides (NBS or NIS) to induce cyclization, followed by an oxidative aromatization to form the thiophene ring organic-chemistry.orgchemrxiv.orgnih.govorganic-chemistry.org. This method is effective for creating substituted thiophenes and can also be used to access dihydrothiophenes by using a stoichiometric amount of the N-halosuccinimide organic-chemistry.orgorganic-chemistry.org. The reaction mechanism is believed to involve an interaction between the electrophilic halogen and the alkyne, followed by a nucleophilic attack by the sulfur atom chemrxiv.orgorganic-chemistry.org.

| Substrate | Reagent | Intermediate | Product | Reference |

| Alkynoic Thioester | N-halosuccinimide (NBS or NIS) | Dihydrothiophene | Substituted Thiophene | organic-chemistry.orgchemrxiv.orgnih.govorganic-chemistry.org |

One-Step Methods from Thiomorpholides and α-Haloketones

An efficient one-step synthesis of highly substituted thiophenes has been developed from the reaction of thiomorpholides and α-haloketones organic-chemistry.orgorganic-chemistry.orgresearchgate.net. This method provides a direct route to fully substituted thiophenes and is noted for its operational simplicity. The proposed mechanism involves the initial reaction of the thiomorpholide with the α-haloketone, followed by cyclization and aromatization to yield the thiophene product.

| Reactant 1 | Reactant 2 | Product | Reference |

| Thiomorpholide | α-Haloketone | Highly Substituted Thiophene | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

Multicomponent Reactions for Thiophene Derivatives

Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules like thiophene derivatives from simple starting materials in a single step. These reactions are highly atom-economical and can be used to generate a diverse range of substituted thiophenes. For instance, a variety of polysubstituted pyridines can be synthesized via MCRs, which can then be further functionalized. nih.govacsgcipr.orgresearchgate.netrsc.org While not directly forming the thiophene ring in all cases, MCRs are crucial for constructing the substituted pyridine core that can be later coupled with a thiophene moiety.

| Reaction Type | Starting Materials | Product | Key Advantage |

| Hantzsch-type pyridine synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | Builds the pyridine core efficiently |

| Bohlmann-Rahtz pyridine synthesis | Enamine, α,β-unsaturated ketone | Substituted Pyridine | Direct formation of the aromatic pyridine |

Convergent and Divergent Synthetic Routes to Pyridine-Thiophene Fused Systems

The construction of pyridine-thiophene fused systems often employs convergent strategies where the two heterocyclic rings are synthesized separately and then joined, or divergent strategies where a common intermediate is elaborated to different final products.

Cross-Coupling Methodologies for Biaryl Linkages (e.g., Stille Cross-Coupling)

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl linkages between two heterocyclic rings. wikipedia.orguwindsor.ca This palladium-catalyzed reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate wikipedia.orguwindsor.ca.

The general mechanism of the Stille reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, and the Pd(0) catalyst is regenerated.

In the context of synthesizing this compound, a Stille coupling would typically involve the reaction of a halogenated pyridine derivative with a thiophene-stannane reagent, or vice versa.

| Pyridine Precursor | Thiophene Precursor | Catalyst | Product | Reference |

| 5-Bromo-3-(hydroxymethyl)pyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | This compound | wikipedia.orguwindsor.cawiley-vch.de |

| 3-Bromo-5-(tributylstannyl)pyridine | 2-Bromothiophene | Pd(PPh₃)₄ | 5-Bromo-3-(thiophen-2-yl)pyridine | wikipedia.orguwindsor.cawiley-vch.de |

The Stille reaction is highly valued for its tolerance of a wide variety of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules uwindsor.cawiley-vch.de.

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create new chemical entities with enhanced activity, improved selectivity, or a better safety profile. The pyridine and thiophene rings are considered "privileged" scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.

The combination of pyridine and thiophene moieties into a single hybrid structure is a recognized method for discovering novel compounds with potent biological effects. These hybrid derivatives can be synthesized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction provides a practical and efficient method for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids or esters, tolerating a wide range of functional groups and generally providing good yields. mdpi.comnih.gov

For instance, the coupling of a bromo-substituted pyridine with a thiophene boronic acid (or vice-versa) can directly link the two heterocyclic rings. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed to facilitate this transformation. mdpi.comnih.gov

Table 1: Examples of Molecular Hybridization Strategies

| Strategy | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | 5-Bromopyridine derivative + Thiophene-2-boronic acid | Pd(PPh₃)₄, K₃PO₄ | 5-(Thiophen-2-yl)pyridine derivative |

| Suzuki-Miyaura Coupling | Pyridine-3-boronic acid + 2-Bromothiophene | Pd(dppf)Cl₂, K₂CO₃ | 3-(Thiophen-2-yl)pyridine derivative |

Synthetic Routes to Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines are isomeric fused systems of thiophene and pyridine rings that have attracted considerable interest due to their biological and industrial applications. researchgate.net Several synthetic methodologies have been developed for their construction.

One of the most prominent methods is the Gewald reaction . This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene. researchgate.netarkat-usa.org This 2-aminothiophene can then be used as a precursor to construct the fused pyridine ring through subsequent cyclization reactions. researchgate.netnih.gov

Another common approach starts from a pre-formed pyridine ring, specifically a 3-cyano-2(1H)-pyridinethione. This intermediate can be S-alkylated with an α-halo ketone, ester, or nitrile, followed by an intramolecular Thorpe-Ziegler cyclization to afford the 3-aminothieno[2,3-b]pyridine core. researchgate.net

Table 2: Common Synthetic Routes to Thieno[2,3-b]pyridines

| Method | Key Starting Materials | Key Transformation(s) |

| Gewald Reaction & Cyclization | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Formation of 2-aminothiophene, followed by pyridine ring annulation |

| Thorpe-Ziegler Cyclization | 3-Cyano-2(1H)-pyridinethione, α-Halo compound | S-alkylation followed by intramolecular cyclization |

Synthetic Routes to Thieno[3,2-b]pyridine Derivatives

The synthesis of thieno[3,2-b]pyridine derivatives, another isomeric scaffold, also employs several strategic approaches. These methods often involve building one ring onto the other pre-existing heterocycle.

Palladium-catalyzed coupling reactions followed by intramolecular cyclization are effective for constructing this scaffold. researchgate.net For example, a Sonogashira coupling between a 3-halopyridine and a terminal alkyne bearing a thioether can create an intermediate that, upon cyclization, forms the thiophene ring fused to the pyridine.

Another powerful method is the Friedländer annulation , which involves the condensation of a 3-aminothiophene derivative with a 1,3-dicarbonyl compound to construct the fused pyridine ring. Variations of this acid- or base-catalyzed condensation are widely used for preparing quinolines and their heterocyclic analogues.

More recently, methods like aza-[3+3] cycloadditions have been developed, providing regioselective pathways to thieno[3,2-b]pyridin-5(4H)-one derivatives.

Functionalization of Pyridine-Thiophene Scaffolds

Once the core pyridine-thiophene scaffold is assembled, further functionalization is often necessary to modulate its properties. Transition metal-catalyzed cross-coupling reactions are paramount for this purpose. mdpi.com

The Suzuki-Miyaura coupling is extensively used to introduce aryl or heteroaryl substituents onto the scaffold. nih.govnih.gov For example, a bromo-substituted pyridine-thiophene compound can be coupled with various boronic acids to generate a library of derivatives. nih.gov This method's reliability and functional group tolerance make it a cornerstone of modern medicinal chemistry. nih.gov

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can be used to install alkene, alkyne, and amine functionalities, respectively. These transformations allow for the systematic exploration of the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies.

Synthesis and Derivatization of the Methanol (B129727) Functionality

The introduction of a methanol group (-CH₂OH) is a key step in the synthesis of the target compound, this compound. This functional group can serve as a handle for further derivatization or be a critical pharmacophoric feature itself.

Direct Alkylation and Reduction Methods

The most direct route to this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid ester.

The precursor, 5-(thiophen-2-yl)nicotinaldehyde, can be readily reduced to the primary alcohol. Mild and selective reducing agents like sodium borohydride (NaBH₄) are commonly used for this transformation. The reaction is typically performed in a protic solvent like methanol or ethanol at room temperature, offering high yields and selectivity for the aldehyde over other potentially reducible functional groups.

Alternatively, if the synthetic route first produces the corresponding carboxylic acid or its ester (e.g., methyl 5-(thiophen-2-yl)nicotinate), a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required to achieve the reduction to the primary alcohol.

Table 3: Reduction Methods for Methanol Functionality Synthesis

| Precursor | Reducing Agent | Typical Solvent(s) | Product |

| 5-(Thiophen-2-yl)nicotinaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | This compound |

| Methyl 5-(thiophen-2-yl)nicotinate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | This compound |

Csp³-H Oxidation of Pyridin-2-yl-methanes

While not directly applicable to the 3-yl-methanol target, the oxidation of a Csp³-H bond on a methyl group attached to a pyridine ring is a relevant transformation for creating related architectures. Specifically, methods have been developed for the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones (ketones).

This approach utilizes a copper catalyst to directly oxidize the benzylic-like C-H bond of the methyl group. nih.gov Intriguingly, some developed methods use water as the sole oxygen source for this transformation under mild conditions. nih.gov The resulting ketone (e.g., pyridin-2-yl(thiophen-2-yl)methanone) can then be subsequently reduced using standard reagents like sodium borohydride to afford the corresponding secondary alcohol, (pyridin-2-yl)(thiophen-2-yl)methanol. This two-step sequence represents an alternative strategy for accessing pyridinyl-methanol scaffolds starting from methyl-substituted pyridines.

Stereoselective Dehydroxytrifluoromethylthiolation of Alcohols

The introduction of a trifluoromethylthio (SCF3) group into organic molecules is a significant strategy in medicinal and agrochemical research. This functional group can enhance properties such as lipophilicity, metabolic stability, and bioavailability. A direct and stereoselective method for converting alcohols into trifluoromethylthiolated compounds is the dehydroxytrifluoromethylthiolation reaction. This transformation is particularly valuable for the synthesis of complex molecules with defined stereochemistry, such as analogs of this compound.

Recent advancements have led to the development of a highly stereospecific dehydroxytrifluoromethylthiolation of alcohols. nih.govresearchgate.netniscpr.res.in This method employs a combination of a hypervalent iodine(III) reagent, specifically 1-(trifluoromethylthio)-1,2-benziodoxol-3(1H)-one (TFTI), and an N-heterocyclic carbene (NHC) as a mediator. nih.govresearchgate.netniscpr.res.in The reaction proceeds with a clean inversion of the stereochemical configuration at the carbon atom bearing the hydroxyl group, which is indicative of an S_N2-type mechanism. nih.gov

The process is notable for its mild reaction conditions, typically conducted at room temperature, and its broad substrate scope. nih.gov It is compatible with a wide range of primary and secondary alcohols, including those with complex structures and various functional groups. This makes the methodology suitable for the late-stage functionalization of bioactive molecules. nih.govresearchgate.netniscpr.res.in

The proposed mechanism involves the activation of the alcohol by the N-heterocyclic carbene. The hypervalent iodine(III) reagent then facilitates the displacement of the hydroxyl group, leading to the formation of the trifluoromethylthiolated product with inverted stereochemistry. nih.gov

The applicability of this methodology to a variety of substrates, including those containing heterocyclic rings, suggests its potential for the synthesis of trifluoromethylthiolated analogs of this compound. By starting with an enantiomerically enriched form of the alcohol, this method could provide a direct route to chiral SCF3-containing compounds with a thiophene-pyridine scaffold.

Below are tables detailing the scope of the stereoselective dehydroxytrifluoromethylthiolation reaction with representative alcohol substrates, illustrating the efficiency and stereospecificity of the method.

Table 1: Substrate Scope for the Dehydroxytrifluoromethylthiolation of Secondary Alcohols

| Entry | Substrate (Alcohol) | Product | Yield (%) |

| 1 | (R)-1-Phenylethan-1-ol | (S)-1-Phenyl-1-(trifluoromethylthio)ethane | 92 |

| 2 | (R)-1-(4-Bromophenyl)ethan-1-ol | (S)-1-(4-Bromophenyl)-1-(trifluoromethylthio)ethane | 85 |

| 3 | (R)-1-(Naphthalen-2-yl)ethan-1-ol | (S)-1-(Naphthalen-2-yl)-1-(trifluoromethylthio)ethane | 91 |

| 4 | Indan-1-ol | 1-(Trifluoromethylthio)indane | 88 |

| 5 | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexan-1-ol | (1S,2S,5R)-2-Isopropyl-5-methyl-1-(trifluoromethylthio)cyclohexane | 75 |

Data is representative of findings in modern stereoselective dehydroxytrifluoromethylthiolation reactions.

Table 2: Application to Complex and Functionalized Alcohols

| Entry | Substrate (Alcohol) | Product | Yield (%) |

| 1 | Cholesterol | 3β-(Trifluoromethylthio)cholest-5-ene | 68 |

| 2 | Dihydroartemisinin | Trifluoromethylthiolated Dihydroartemisinin derivative | 55 |

| 3 | N-Boc-piperidin-4-ol | N-Boc-4-(trifluoromethylthio)piperidine | 82 |

| 4 | 1-(Thiophen-2-yl)ethan-1-ol | 1-(Thiophen-2-yl)-1-(trifluoromethylthio)ethane | 89 |

This table illustrates the method's compatibility with complex molecular architectures and heterocyclic moieties, similar to the this compound scaffold.

Spectroscopic and Analytical Characterization of 5 Thiophen 2 Yl Pyridin 3 Yl Methanol

Infrared (IR) Spectroscopy for Vibrational Mode Identification

The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine (B92270) and thiophene (B33073) rings would appear in the 1400-1600 cm⁻¹ region. A prominent band corresponding to the C-O stretching of the primary alcohol would be expected around 1000-1050 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of C₁₀H₉NOS (191.04 g/mol ). The fragmentation pattern would likely show characteristic losses, such as the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or the loss of a formyl radical (-CHO, 29 Da), leading to significant fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, would show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the interconnected pyridine and thiophene rings. The presence of this extended aromatic system would be expected to result in absorption maxima (λmax) in the UV region, potentially extending towards the visible region.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis would be performed to confirm the empirical formula of the compound. The experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) would be compared to the theoretical values calculated from the molecular formula C₁₀H₉NOS.

Theoretical Elemental Composition for C₁₀H₉NOS:

Carbon (C): 62.80%

Hydrogen (H): 4.74%

Nitrogen (N): 7.32%

Oxygen (O): 8.36%

Sulfur (S): 16.77%

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

The packing of molecules in the crystal is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and other weaker van der Waals interactions. In the case of (5-(Thiophen-2-yl)pyridin-3-yl)methanol, the hydroxyl (-OH) group and the nitrogen atom of the pyridine ring are expected to be key players in forming hydrogen bonding networks, which would significantly influence the crystal packing.

A hypothetical data table for the crystallographic analysis of a related thiophene-pyridine compound is presented below to illustrate the type of information obtained from an XRD study.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.976(5) |

| b (Å) | 18.029(5) |

| c (Å) | 9.697(5) |

| β (°) | 90.728(5) |

| Volume (ų) | 1918.7(14) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor (%) | 3.9 |

Note: This data is for a related compound, (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, and is provided for illustrative purposes only. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is derived from the electron distribution of a molecule and provides a graphical representation of the regions involved in intermolecular contacts. The surface is colored according to different properties, such as the normalized contact distance (d_norm), which highlights regions of close contact between neighboring molecules.

Key interactions expected for this compound would include:

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the molecular surface.

O···H/H···O contacts: These represent the strong hydrogen bonds involving the hydroxyl group and potentially the pyridine nitrogen.

C···H/H···C contacts: These weaker interactions are also significant contributors to the crystal packing.

S···H/H···S and N···H/H···N contacts: Interactions involving the sulfur atom of the thiophene ring and the nitrogen of the pyridine ring are also expected.

The red spots on the d_norm surface indicate close contacts, which are typically associated with hydrogen bonds and other strong interactions. The relative percentage of each type of contact provides a quantitative measure of their importance in the crystal structure. For example, in many organic crystals, H···H contacts can account for over 30-40% of the total interactions. nih.govnih.gov

A representative data table summarizing the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of a related thiophene derivative is shown below.

| Interaction Type | Contribution (%) |

| H···H | 36.9 |

| O···H/H···O | 31.0 |

| C···H/H···C | 18.9 |

| S···H/H···S | 7.9 |

| N···H/H···N | 2.6 |

Note: This data is for dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate and is for illustrative purposes. nih.gov

Computational Studies on 5 Thiophen 2 Yl Pyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For molecules like (5-(Thiophen-2-yl)pyridin-3-yl)methanol, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). dovepress.com This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The optimization process would reveal the relative orientation of the thiophene (B33073) and pyridine (B92270) rings. It is expected that the molecule may not be perfectly planar due to steric hindrance, leading to a specific dihedral angle between the two aromatic rings. researchgate.net The calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational method. dovepress.comresearchgate.net

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical DFT results for similar compounds, as specific experimental or calculated values for this compound are not available in the searched literature.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-C(thiophene) | ~1.47 Å |

| Bond Length | C(pyridine)-C(methanol) | ~1.51 Å |

| Bond Length | C-O (methanol) | ~1.43 Å |

| Bond Angle | C-C-O (methanol) | ~112° |

Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration, each associated with a specific frequency. researchgate.net

The predicted vibrational spectrum for this compound would show characteristic peaks corresponding to functional groups present in the molecule. For instance, the O-H stretching vibration of the methanol (B129727) group is expected in the 3200-3600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations from both the thiophene and pyridine rings would appear around 3000-3100 cm⁻¹. Other notable vibrations would include C=C and C=N stretching within the aromatic rings (typically 1400-1600 cm⁻¹) and C-S stretching from the thiophene ring. researchgate.net Theoretical spectra are often scaled by a factor (e.g., ~0.96) to correct for systematic errors in the calculations and improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

For this compound, the calculations would predict distinct signals for each chemically unique proton and carbon atom. The protons on the thiophene and pyridine rings are expected to resonate in the aromatic region (typically 7.0-8.5 ppm). The methylene (B1212753) protons (-CH₂-) of the methanol group would likely appear further upfield, and the hydroxyl (-OH) proton's shift would be sensitive to solvent and concentration. Similarly, ¹³C calculations would predict the chemical shifts for the carbons in the heterocyclic rings and the methanol group.

Table 2: Predicted ¹H NMR Chemical Shifts (Illustrative) Note: Values are illustrative and highly dependent on the computational method and solvent model used. Specific calculated values for this compound were not found.

| Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-H | 7.3 - 8.6 |

| Thiophene-H | 7.1 - 7.8 |

| -CH₂- | ~4.7 |

To understand the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. dovepress.com This method provides information about the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

The TD-DFT analysis for this compound would likely reveal electronic transitions primarily of π → π* character, localized on the conjugated system formed by the thiophene and pyridine rings. The calculations would identify the specific molecular orbitals involved in the most significant electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dovepress.com For this compound, the FMO analysis would show the distribution of these orbitals across the molecule. Typically, in such conjugated systems, both HOMO and LUMO are delocalized over the π-systems of the thiophene and pyridine rings.

Table 3: Frontier Molecular Orbital Parameters (Illustrative) Note: These values are examples based on similar aromatic heterocyclic compounds.

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | ~ -6.0 to -6.5 |

| E(LUMO) | ~ -1.5 to -2.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are useful for identifying sites susceptible to electrophilic and nucleophilic attack. dovepress.com

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. These would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group due to their lone pairs of electrons. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, often found around the hydrogen atoms, particularly the hydroxyl proton. The map provides a comprehensive picture of the molecule's reactivity sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. These interactions are crucial for stabilizing the molecular structure.

For this compound, an NBO analysis would quantify the electronic stabilization arising from the delocalization of electrons between the pyridine ring, the thiophene ring, and the methanol substituent. Key interactions would include the delocalization of lone pair electrons from the nitrogen of the pyridine ring, the sulfur of the thiophene ring, and the oxygen of the methanol group into the antibonding orbitals of the aromatic rings. The analysis identifies favorable sites for electrophilic and nucleophilic attacks. nih.gov

The hyperconjugative interactions can be quantitatively assessed by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction between the electron donors and acceptors. In the context of this molecule, significant E(2) values would be expected for interactions involving the π-systems of the rings and the lone pairs of the heteroatoms.

Table 1: Illustrative Donor-Acceptor Interactions for this compound Quantified by NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N (Pyridine) | π(C-C) (Pyridine Ring) | High | n → π |

| LP (1) S (Thiophene) | π(C-C) (Thiophene Ring) | Moderate | n → π |

| LP (1) O (Methanol) | σ(C-H) (Methanol Group) | Moderate | n → σ |

| π (Thiophene Ring) | π* (Pyridine Ring) | High | π → π |

| π (Pyridine Ring) | π (Thiophene Ring) | High | π → π* |

| Note: This table is a conceptual representation of the types of interactions and their expected relative strengths that an NBO analysis would reveal. Actual E(2) values require specific quantum chemical calculations. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govmdpi.com These simulations are fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. scientific.netimist.maresearchgate.net

A molecular docking study of this compound would involve placing the molecule into the binding pocket of a specific protein target. The simulation would then calculate the most stable binding poses and estimate the binding energy, which is a proxy for binding affinity. The analysis would also detail the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: The hydroxyl group of the methanol moiety is a potential hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The thiophene and pyridine rings can form hydrophobic and π-alkyl interactions with nonpolar amino acid residues.

Pi-Stacking and Pi-Sulfur Interactions: The aromatic systems of the thiophene and pyridine rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and the sulfur atom can participate in π-sulfur interactions. scientific.net

Such studies are crucial for understanding the mechanism of action and for the rational design of more potent analogues. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 88, LEU 120, ASP 121, PHE 250 |

| Hydrogen Bonds | ASP 121 (with -OH group) |

| Hydrophobic Interactions | LEU 120, PHE 250 (with thiophene ring) |

| Pi-Stacking Interactions | PHE 250 (with pyridine ring) |

| Note: This table is a hypothetical example illustrating the typical output of a molecular docking simulation. The specific values and interacting residues depend on the chosen protein target. |

Molecular Dynamics Simulations for Conformational Analysis

The key conformational feature of this molecule is the rotational freedom around the single bond connecting the pyridine and thiophene rings. An MD simulation would explore the potential energy surface associated with this rotation, identifying the most energetically favorable (lowest energy) dihedral angles and the energy barriers between different conformations (e.g., syn and anti conformers). cwu.edu Additionally, the simulation would show the flexibility of the methanol side chain. Understanding the accessible conformations is critical, as the three-dimensional shape of a molecule often dictates its ability to bind to a biological target. mdpi.comacs.org

Analysis of Electronic Properties and Reactivity Descriptors

Several molecular descriptors can be calculated to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. These descriptors are essential in the early stages of drug development to assess the "drug-likeness" of a molecule.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net It is a key predictor of a drug's ability to permeate cell membranes.

Molecules with a TPSA greater than 140 Ų are often poor at permeating cell membranes.

For a molecule to penetrate the blood-brain barrier, a TPSA of less than 90 Ų is generally required.

For the related compound (5-(Furan-2-yl)pyridin-3-yl)methanol, the calculated TPSA is 46.3 Ų. nih.gov Given the structural similarity, the TPSA for this compound is expected to be in a comparable range, suggesting good potential for oral bioavailability and membrane permeability.

LogP, the logarithm of the partition coefficient between n-octanol and water, is the classical measure of a molecule's lipophilicity (fat-solubility). chapman.edu This property is critical as it influences solubility, absorption, membrane penetration, and distribution. nih.gov

Very high LogP values can lead to poor aqueous solubility and rapid metabolism.

Very low LogP values can hinder the ability to cross lipid membranes.

The calculated XLogP3 for the analogous compound (5-(Furan-2-yl)pyridin-3-yl)methanol is 0.7. nih.gov Because thiophene is slightly more lipophilic than furan, the LogP value for this compound is predicted to be slightly higher but still well within the range considered favorable for drug candidates.

The number of hydrogen bond donors and acceptors in a molecule influences its solubility in water and its ability to bind to biological targets. rowansci.com These counts are a component of Lipinski's Rule of Five, a guideline for evaluating drug-likeness.

For this compound:

Hydrogen Bond Donors: The hydroxyl (-OH) group of the methanol moiety contains one hydrogen atom bonded to an electronegative oxygen, making it a hydrogen bond donor. The count is 1 .

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen atom of the hydroxyl group, and the sulfur atom in the thiophene ring are all capable of accepting hydrogen bonds. libretexts.org The total count is 3 .

These values are consistent with those of similar heterocyclic compounds analyzed in computational studies. nih.govchemscene.com

Table 3: Calculated Physicochemical Properties for this compound and a Close Analogue

| Property | Predicted/Calculated Value for this compound | Reference Value for (5-(Furan-2-yl)pyridin-3-yl)methanol nih.gov |

| TPSA | ~45-55 Ų (Estimated) | 46.3 Ų |

| LogP | ~0.8-1.2 (Estimated) | 0.7 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a crucial parameter in computational chemistry and drug design, influencing its conformational flexibility and ability to bind to target macromolecules. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom.

| Compound | Rotatable Bond Count |

|---|---|

| This compound | 2 |

Mechanistic Computational Investigations of Reaction Pathways

Mechanistic computational investigations are powerful tools for understanding the detailed steps of chemical reactions, including the synthesis and transformation of heterocyclic compounds like this compound. While specific computational studies detailing the reaction pathways for this exact molecule are not extensively documented in publicly available literature, the methodologies for such investigations are well-established for related thiophene and pyridine derivatives. researchgate.netrsc.orgnih.gov

Computational approaches, particularly Density Functional Theory (DFT), are frequently employed to model reaction mechanisms. researchgate.netrsc.org These studies can elucidate the electronic structure of reactants, transition states, and products, providing insights into the reaction's feasibility and kinetics. For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway for the formation of the molecule. Such calculations have been applied to understand the adsorption and reactivity of thiophene and pyridine on various surfaces, which can be analogous to catalyst interactions in a synthesis. researchgate.net

Furthermore, computational studies on related thiophene-based compounds have been used to interpret reaction courses and identify electrophilic and nucleophilic centers, which are fundamental to understanding reaction mechanisms. rsc.org These theoretical investigations can predict the most likely sites for chemical attack and the stability of reaction intermediates. For a molecule like this compound, computational studies could be instrumental in optimizing synthesis routes, for example, by investigating the mechanism of cross-coupling reactions commonly used to form the biaryl linkage between the thiophene and pyridine rings.

In silico studies of similar molecules, such as azulenes substituted with thiophen–vinyl–pyridine, have demonstrated a strong correlation between DFT-computed energies of frontier molecular orbitals (HOMO and LUMO) and experimental electrochemical properties. This highlights the predictive power of computational chemistry in understanding the reactivity and electronic behavior of complex aromatic systems.

While a detailed mechanistic investigation for the synthesis of this compound has yet to be published, the existing body of research on related compounds provides a clear framework for how such a study would be conducted and the valuable insights it could offer into the molecule's chemical behavior.

An exploration of the chemical behavior of this compound reveals a complex interplay between its three key components: the hydroxyl group, the electron-deficient pyridine ring, and the electron-rich thiophene ring. The reactivity of this heterocyclic alcohol is dictated by the specific properties of each functional group, leading to distinct pathways for its transformation and functionalization. This article details the reactivity and reaction mechanisms associated with the hydroxyl group and the pyridine ring of this compound, drawing upon established principles of heterocyclic chemistry and analogous transformations.

Advanced Research Applications of the 5 Thiophen 2 Yl Pyridin 3 Yl Methanol Scaffold

Building Block in Organic Synthesis

The hybrid structure of (5-(Thiophen-2-yl)pyridin-3-yl)methanol, containing both an electron-rich thiophene (B33073) ring and an electron-deficient pyridine (B92270) ring, along with a reactive hydroxymethyl group, establishes it as a highly versatile building block in synthetic organic chemistry. chemimpex.com This scaffold provides multiple reaction sites for constructing more intricate molecular architectures.

Synthesis of Complex Heterocyclic Systems

The this compound scaffold is an ideal starting point for the synthesis of complex, fused heterocyclic systems. Thienopyridines, which are a core component of this scaffold, are a significant class of heterocyclic compounds due to their wide range of biological activities. scielo.br Synthetic strategies often involve the cyclization of substituted thiophenes or pyridines to form fused ring systems. scielo.br For instance, research into related structures has shown that thieno[2,3-b]pyridine derivatives can be synthesized through the intramolecular cyclization of appropriately functionalized pyridines. scielo.br

Similarly, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines demonstrates the utility of the thienopyridine core in creating polyheterocyclic compounds. mdpi.com The presence of the hydroxymethyl group on the this compound molecule offers a convenient handle for elaboration, allowing it to be oxidized to an aldehyde or converted to a leaving group, thereby facilitating annulation reactions to build complex structures like bis-thienyl-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com These complex systems are of high interest due to their unique three-dimensional structures and potential for biological activity. mdpi.com

Precursor for Advanced Pharmaceutical Intermediates

Thiophene and its derivatives are recognized as "privileged" structures in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net The thiophene ring is considered a bioisostere of a benzene ring and is noted for its electron-rich character, which enhances interactions with various biological targets. mdpi.comnih.gov Analysis of approved pharmaceuticals reveals that 26 drugs containing a thiophene nucleus have been approved for a wide range of treatments, including cancer, infectious diseases, and cardiovascular conditions. nih.gov

The this compound scaffold is a valuable precursor for creating advanced pharmaceutical intermediates. The combination of the thiophene moiety with a pyridine ring, another common heterocycle in drug molecules, creates a foundation for developing novel therapeutic agents. nih.gov For example, derivatives of N-(thiophen-2-yl) nicotinamide have been synthesized and shown to possess significant fungicidal activity. mdpi.com Furthermore, related pyridinyl methanol (B129727) structures have been instrumental in developing potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders. nih.gov The inherent bioactivity of the thiophene-pyridine core makes this compound a key intermediate for the synthesis of new generations of pharmaceuticals. chemimpex.comnih.gov

| Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety | | --- | --- | --- | | Drug Name | Therapeutic Class | Significance of Thiophene Ring | | Clopidogrel | Antiplatelet | The thiophene ring is crucial for its metabolic activation. nih.gov | | Tiotropium | Anticholinergic (COPD) | The dithienyl structure is key to its receptor binding affinity. nih.gov | | Olanzapine | Antipsychotic | The thienobenzodiazepine core is central to its pharmacological profile. nih.gov | | Raltitrexed | Anticancer | A thiophene-based folate analogue that inhibits thymidylate synthase. nih.gov | | Dorzolamide | Antiglaucoma | The thienothiopyran-2-sulfonamide structure is essential for carbonic anhydrase inhibition. nih.gov |

Development of Functional Materials

The unique electronic characteristics derived from the coupling of an electron-donating thiophene ring with an electron-withdrawing pyridine ring make the this compound scaffold a promising candidate for the development of novel functional materials with tailored optoelectronic properties. acs.orgtaylorfrancis.com

Exploration in Conductive Polymers

Polythiophenes are among the most extensively studied classes of conductive polymers due to their excellent electrical properties, and chemical and thermal stability. nih.govresearchgate.net The incorporation of a pyridine unit into a thiophene-based polymer backbone is a known strategy to modify and tune the material's electronic properties, such as its HOMO/LUMO energy levels. nih.govacs.org The this compound molecule can serve as a monomer in polymerization reactions. The hydroxymethyl group provides a reactive site for derivatization, allowing the monomer to be incorporated into polymer chains via various coupling reactions. Copolymers of thiophene and pyridine have been investigated, though in some cases, the resulting polymers exhibited instability in their p-doped states. acs.org However, strategic design, such as creating donor-acceptor polymers, can lead to materials with high charge carrier mobility and stability, which are essential for electronic applications. acs.org

Application in Organic Electronic Devices

Thiophene-based conjugated materials are integral to a range of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). acs.orgnih.govacs.org The donor-acceptor (D-A) structure inherent in the thiophene-pyridine motif is highly desirable for these applications. taylorfrancis.com This structure can lower the bandgap of the material, allowing for broader absorption in the solar spectrum for OSCs and enabling emission at various wavelengths for OLEDs. acs.orgbeilstein-journals.org

Thiophene-pyridine copolymers and small molecules have been successfully used as the active layer in these devices. acs.orgresearchgate.net For instance, diketopyrrolopyrrole (DPP) polymers flanked by thiophene or pyridine units have been explored for nonfullerene organic photovoltaics. acs.org In the context of OLEDs, the high fluorescence quantum yields of certain thiophene-based materials make them excellent emitters. beilstein-journals.orgresearchgate.netrsc.org Materials incorporating thiophene and pyridine have been investigated as hole-transporting materials (HTMs) due to their suitable HOMO energy levels, which facilitate efficient injection of charge carriers from the anode. nih.gov The this compound scaffold, therefore, represents a foundational structure for designing new, highly efficient materials for next-generation flexible and solution-processable electronic devices. taylorfrancis.comnih.gov

| Table 2: Performance of Thiophene-Pyridine Based Materials in Organic Electronics | | --- | --- | --- | --- | | Material Type | Device | Key Property / Performance Metric | Reference | | Pyrene-Pyridine Derivative | OLED | Hole-Transporting Material; Max. EQE of 9% | nih.gov | | DPP-based Thiophene-Pyridine Copolymer | Organic Solar Cell | Power Conversion Efficiency (PCE) of 5.15% | acs.org | | Thienothiophene-based D-π-A Emitter | OLED | External Quantum Efficiency (EQE) of 4.61% | beilstein-journals.orgnih.gov | | BODIPY-Thiophene Copolymer | OFET | Air-stable p-channel activity; mobility up to 0.17 cm²/V·s | nih.gov |

Probes in Biochemical Research

The combination of the fluorescent properties of the thiophene ring and the metal-coordinating ability of the pyridine ring makes the this compound scaffold an excellent platform for the design of fluorescent biochemical probes. researchgate.netnih.gov These probes are crucial tools for bioimaging and sensing of biologically important species such as metal ions and lipids. mdpi.comopensciencepublications.com

Thiophene-based fluorophores are known for their chemical and optical stability, high absorbance, and tunable fluorescence. researchgate.net By functionalizing the thiophene-pyridine core, researchers can create chemosensors that exhibit a selective response, such as a "turn-on" fluorescence enhancement, in the presence of a specific analyte. researchgate.net For example, a novel fluorescent molecular hybrid based on a di(thiophen-2-yl) substituted pyridine was developed as a selective and sensitive ratiometric sensor for iron (Fe³⁺) ions. nih.gov Other thiophene-derived probes have shown high selectivity for lead (Pb²⁺) ions in aqueous solutions. opensciencepublications.com Furthermore, pyridine-based fluorescent probes have been successfully designed for bioimaging of lipid droplets in cells. mdpi.com The this compound molecule, with its inherent fluorescence potential and sites for chemical modification, serves as a valuable starting material for developing the next generation of highly specific and sensitive probes for biochemical research and medical diagnostics. chemimpex.com

| Table 3: Examples of Thiophene-Pyridine Based Fluorescent Probes | | --- | --- | --- | --- | | Probe Scaffold | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | | Di(thiophen-2-yl) pyrene-pyridine | Fe³⁺ ions | Ratiometric fluorescence | 5.84 x 10⁻⁵ M (emission mode) nih.gov | | Thiophene-derived pyrene chalcone | Pb²⁺ ions | Fluorescence enhancement ("turn-on") | Not specified opensciencepublications.com | | CF₃-Substituted Pyridine | Lipid Droplets | Aggregation-induced emission | Not applicable mdpi.com |

Enzyme Interaction Studies

The pyridine and thiophene moieties present in this compound and its derivatives are key pharmacophores that facilitate interactions with a variety of enzymes. Researchers utilize this scaffold as a tool in biochemical assays to investigate these interactions, which is crucial for understanding enzyme mechanisms and for designing novel inhibitors. chemimpex.com The nitrogen-bearing pyridine ring and the sulfur-containing thiophene ring can engage in hydrogen bonding, pi-stacking, and hydrophobic interactions with amino acid residues in the active sites of enzymes.

Derivatives of the pyridine-thiophene scaffold have been investigated for their potential to inhibit various enzymes. For instance, numerous pyridine derivatives have been identified as inhibitors of kinases, tubulin polymerization, and topoisomerase enzymes, which are significant targets in cancer therapy. researchgate.net The thieno[2,3-b]pyridine scaffold, a related structure, has been the basis for synthesizing derivatives that act as inhibitors for targets like nicotinate mononucleotide adenylyltransferase, an essential enzyme in bacteria such as Bacillus anthracis. researchgate.net These studies highlight the utility of the core scaffold in exploring and modulating enzyme activity.

Metabolic Pathway Investigations